beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-, methyl ester
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Overview
Description
Beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-, methyl ester: is a complex organic compound with a molecular formula of C19H18ClF4N3O5S and a molecular weight of 511.875 g/mol . This compound is characterized by the presence of a beta-alanine backbone, substituted with a chlorinated and trifluoromethylated phenoxy group, and a nitrophenyl group, esterified with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-, methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated and trifluoromethylated phenoxy intermediate, followed by its coupling with a nitrophenyl group. The final step involves esterification with a methyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Scientific Research Applications
Beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorinated and trifluoromethylated phenoxy group is known to enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- Beta-Alanine, N-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester
- Beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-, ethyl ester
- Beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-, propyl ester
Uniqueness
The unique combination of the chlorinated and trifluoromethylated phenoxy group with the nitrophenyl group in beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-, methyl ester imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
86169-45-1 |
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Molecular Formula |
C17H14ClF3N2O5 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
methyl 3-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitroanilino]propanoate |
InChI |
InChI=1S/C17H14ClF3N2O5/c1-27-16(24)6-7-22-13-9-11(3-4-14(13)23(25)26)28-15-5-2-10(8-12(15)18)17(19,20)21/h2-5,8-9,22H,6-7H2,1H3 |
InChI Key |
FBBHAWNHHLSOQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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